[9,9'-Bianthracene]-10-carbonitrile
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Overview
Description
[9,9’-Bianthracene]-10-carbonitrile is an organic compound that belongs to the family of bianthracenes. These compounds are characterized by two anthracene units connected at the 9-position. The addition of a carbonitrile group at the 10-position further modifies its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bianthracene]-10-carbonitrile typically involves the reaction of 9,9’-bianthracene with a suitable nitrile source under specific conditions. One common method is the reaction of 9,9’-bianthracene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of [9,9’-Bianthracene]-10-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [9,9’-Bianthracene]-10-carbonitrile suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[9,9’-Bianthracene]-10-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted bianthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted bianthracene derivatives with various functional groups.
Scientific Research Applications
[9,9’-Bianthracene]-10-carbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of graphene nanoribbons and other advanced materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of [9,9’-Bianthracene]-10-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Additionally, the anthracene units can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bianthracene: Lacks the carbonitrile group, resulting in different chemical properties and reactivity.
10,10’-Dibromo-9,9’-bianthracene: Contains bromine atoms instead of the carbonitrile group, leading to different applications and reactivity.
9,9’-Bianthracene derivatives: Various derivatives with different substituents at the 10-position, each with unique properties and applications.
Uniqueness
[9,9’-Bianthracene]-10-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in materials science, biology, and industry.
Properties
CAS No. |
103266-00-8 |
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Molecular Formula |
C29H17N |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
10-anthracen-9-ylanthracene-9-carbonitrile |
InChI |
InChI=1S/C29H17N/c30-18-27-23-13-5-7-15-25(23)29(26-16-8-6-14-24(26)27)28-21-11-3-1-9-19(21)17-20-10-2-4-12-22(20)28/h1-17H |
InChI Key |
KBIQJMYYVQBXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C#N |
Origin of Product |
United States |
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